molecular formula C13H15F2N3O3S B2785272 N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide CAS No. 2094880-68-7

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide

Cat. No. B2785272
CAS RN: 2094880-68-7
M. Wt: 331.34
InChI Key: ICBSIIYGPDIMHR-UHFFFAOYSA-N
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Description

Oxazole is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . It’s an important heterocyclic nucleus that’s found in various bioactive natural products and pharmaceuticals . The presence of hetero atoms or groupings often imparts preferential specificities in their biological responses .


Synthesis Analysis

Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Chemical Reactions Analysis

The chemistry of oxazole derivatives is a rich field with many potential reactions. For example, oxazoles can undergo direct arylation with high regioselectivity at both C-5 and C-2 . They can also participate in [2 + 2 + 1] annulation reactions .


Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . Their physical and chemical properties can be significantly influenced by the specific substituents attached to the oxazole ring .

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some oxazole derivatives have been found to have affinity for adenosine A 1 and A 2A receptors .

properties

IUPAC Name

N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O3S/c1-7(6-10-8(2)17-21-9(10)3)18-22(19,20)11-4-5-12(14)16-13(11)15/h4-5,7,18H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBSIIYGPDIMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(C)NS(=O)(=O)C2=C(N=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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